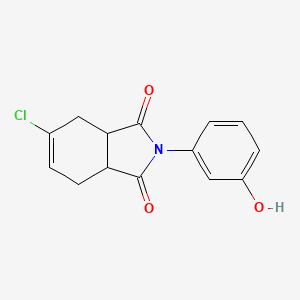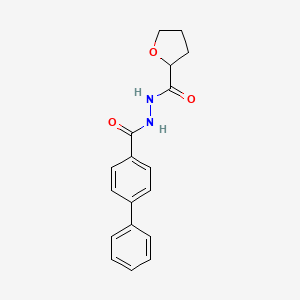![molecular formula C18H17ClO3 B5215871 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)
2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to pale yellow crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also disrupt the bacterial cell membrane and inhibit their growth.
Biochemical and Physiological Effects:
2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth of bacteria by disrupting their cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde in lab experiments are its high purity and yield, as well as its unique properties. The compound has been extensively studied and has shown promising results in various scientific research applications. However, the limitations include its cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the scientific research of 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it as a potential drug candidate. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, it may be possible to modify the compound to improve its properties and increase its effectiveness in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde involves the reaction of 2-(2-hydroxyethoxy)phenol with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 5-chlorobenzaldehyde in the presence of a base to yield the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-5-14-6-3-4-7-17(14)21-10-11-22-18-9-8-16(19)12-15(18)13-20/h2-4,6-9,12-13H,1,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZYMVAAZXWBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)



![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)